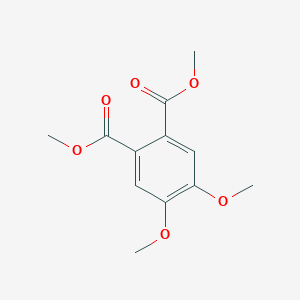

Dimethyl 4,5-dimethoxyphthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4,5-dimethoxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-15-9-5-7(11(13)17-3)8(12(14)18-4)6-10(9)16-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIKVZNWYNPYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342938 | |

| Record name | Dimethyl 4,5-dimethoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-61-4 | |

| Record name | Dimethyl 4,5-dimethoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms of Dimethyl 4,5 Dimethoxyphthalate

Reactivity of the Dimethoxy-Substituted Aromatic Core

The presence of two electron-donating methoxy (B1213986) groups at the 4 and 5 positions significantly activates the aromatic ring of Dimethyl 4,5-dimethoxyphthalate towards electrophilic substitution reactions. This heightened nucleophilicity directs incoming electrophiles to the ortho and para positions relative to the methoxy groups. However, the steric hindrance imposed by the adjacent ester groups and the methoxy groups themselves can influence the regioselectivity of these reactions.

While specific studies on the electrophilic substitution of this compound are not extensively documented in publicly available literature, the reactivity of analogous dimethoxy-substituted aromatic compounds provides valuable insights. For instance, the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) proceeds readily, highlighting the activating effect of the methoxy groups. This suggests that this compound would likely undergo similar reactions, such as nitration, halogenation, and acylation, at the available positions on the aromatic ring, subject to steric considerations.

Transformations Involving the Ester Functionality

The two methyl ester groups of this compound are key sites for a variety of chemical modifications, offering pathways to a wide array of derivatives.

Hydrolysis and Transesterification Reactions

Transesterification, the process of exchanging the methyl group of the ester with a different alkyl or aryl group, is another important transformation. This reaction is often catalyzed by acids or bases and is driven by the use of a large excess of the desired alcohol or by the removal of methanol (B129727) from the reaction mixture.

Nucleophilic Additions and Substitutions

The carbonyl carbon of the ester groups is electrophilic and thus susceptible to attack by nucleophiles. This can lead to a variety of products depending on the nature of the nucleophile and the reaction conditions. For example, reaction with strong nucleophiles like Grignard reagents or organolithium compounds can lead to the formation of tertiary alcohols after the addition of two equivalents of the nucleophile. Reduction of the ester groups using powerful reducing agents like lithium aluminum hydride would yield the corresponding diol, (4,5-dimethoxy-1,2-phenylene)dimethanol.

Cyclization and Annulation Reactions Utilizing this compound as a Building Block

The strategic placement of the functional groups in this compound makes it an excellent precursor for the synthesis of more complex polycyclic and heterocyclic systems.

Formation of Molecular Motor Cores

While direct evidence for the use of this compound in the synthesis of molecular motor cores is not explicitly detailed in the surveyed literature, its structural motifs are present in precursors to such complex architectures. The synthesis of substituted naphthalenes, which form the core of many molecular motors, can be achieved through various cyclization strategies. It is conceivable that this compound could be transformed into a key intermediate for such syntheses, for example, by conversion to a dihalide followed by coupling reactions or by condensation reactions to build up the necessary polycyclic framework.

Derivatization to Indanedithiones

The conversion of phthalate (B1215562) esters to indanedione derivatives is a known transformation. Although a direct synthesis of indanedithiones from this compound is not explicitly described, the analogous reaction of diethyl phthalate with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a base provides a template for this type of condensation. A similar strategy could potentially be employed with this compound, followed by thionation of the resulting indanedione to yield the corresponding indanedithione. The electron-donating methoxy groups would likely influence the reactivity of the starting material and the properties of the final product.

Oxidative and Reductive Chemical Conversions of Phthalate Systems

The reactivity of this compound is largely dictated by its functional groups: two methyl ester groups and an electron-rich aromatic ring substituted with two methoxy groups. These sites are susceptible to a variety of oxidative and reductive transformations.

Reductive Conversions

The ester functionalities of phthalate systems are readily targeted by strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing esters and other carboxylic acid derivatives to primary alcohols. masterorganicchemistry.com In the case of this compound, both ester groups are reduced to their corresponding alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of each ester group. masterorganicchemistry.com This process, if carried to completion, converts the diester into a diol, specifically (4,5-dimethoxy-1,2-phenylene)dimethanol. The reduction of amides to amines is also a well-established transformation using LiAlH₄. masterorganicchemistry.com

Table 1: Reductive Transformation of this compound

| Reactant | Reagent | Product | Functional Group Transformation |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (4,5-dimethoxy-1,2-phenylene)dimethanol | Ester → Primary Alcohol |

Oxidative Conversions

The electron-rich nature of the benzene (B151609) ring, due to the two activating methoxy substituents, makes it susceptible to oxidation. The rate of oxidation of methoxy-substituted aromatics by hydroxyl radicals is significantly high. researchgate.net However, harsh oxidative conditions can lead to the cleavage of the aromatic ring itself.

More controlled oxidation can target the methoxy groups. The oxidation of aromatic ethers can lead to the formation of various products. researchgate.net For example, a method for the chemoselective oxidative deprotection of p-methoxybenzyl (PMB) ethers using a nitroxyl (B88944) radical catalyst has been reported, which can be extended to the formation of carbonyl compounds. organic-chemistry.org Similarly, the oxidation of secondary methyl ethers to ketones has been achieved using calcium hypochlorite. acs.org In the context of this compound, specific reagents could potentially oxidize the methoxy groups or the benzylic positions of the substituents resulting from the ester reduction. For instance, Jones' reagent has been observed to oxidize an aromatic methyl group to a methoxy-substituent under certain conditions. rsc.org

Investigations into Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

Photoinduced electron transfer (PET) is a critical mechanism in the transformation of many organic compounds, including phthalate esters. nih.gov This process typically involves a photosensitizer that, upon absorbing light, gets promoted to an electronically excited state. libretexts.org This excited molecule can then initiate an electron transfer. libretexts.org

In aquatic environments, dissolved organic matter like humic substances can act as photosensitizers. acs.org When irradiated, they can form excited triplet states (³HS*) which are reactive species capable of degrading organic compounds. nih.govacs.org The degradation of phthalate esters can be initiated by these excited-state sensitizers. nih.gov The process involves the transfer of an electron from the sensitizer (B1316253) to the phthalate or vice-versa, generating radical ions that undergo further reactions. libretexts.org Studies on various phthalate esters have shown that the degradation follows first-order kinetics, with the reaction rate being dependent on factors like the alkyl side-chain length. nih.govacs.org

Table 2: Key Steps in Photosensitized Degradation of Phthalate Esters

| Step | Description | Species Involved |

| 1. Excitation | A photosensitizer (S) absorbs a photon (hν) to form an excited singlet state (¹S). | S, hν, ¹S |

| 2. Intersystem Crossing | The excited singlet state converts to a more stable, longer-lived excited triplet state (³S). | ¹S, ³S |

| 3. Electron Transfer | The excited triplet sensitizer interacts with the phthalate ester (P), leading to the formation of radical ions. | ³S, P, S•⁻/P•⁺ or S•⁺/P•⁻ |

| 4. Subsequent Reactions | The generated radical ions undergo further reactions, leading to the degradation of the phthalate ester. | P•⁺, P•⁻ |

This photochemical process is an important environmental degradation pathway for phthalate esters. nih.gov

The Friedel-Crafts reaction is a fundamental method for electrophilic aromatic substitution, allowing the attachment of alkyl or acyl groups to an aromatic ring. byjus.com The success and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. wikipedia.org

The benzene ring of this compound is highly activated towards electrophilic attack due to the presence of two methoxy groups (-OCH₃). Methoxy groups are strong activating groups that donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion or σ-complex) formed during the substitution. wikipedia.orgumkc.edu Activating groups direct incoming electrophiles to the ortho and para positions. umkc.edu In this compound, the positions ortho to the methoxy groups (C3 and C6) are the most nucleophilic and therefore the primary sites for electrophilic attack.

The mechanism for Friedel-Crafts acylation, for example, involves three main steps: libretexts.org

Formation of the Electrophile: An acyl halide reacts with a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to form a resonance-stabilized acylium ion. sigmaaldrich.com

Nucleophilic Attack: The electron-rich π-system of the activated benzene ring attacks the acylium ion. This is the rate-determining step as it temporarily disrupts the ring's aromaticity to form the arenium ion intermediate. masterorganicchemistry.comyoutube.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the final acylated product. byjus.comlibretexts.org

Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage of not being prone to carbocation rearrangements or poly-acylation, because the introduced acyl group is deactivating, preventing further substitutions. libretexts.orglibretexts.org

Table 3: Substituent Effects on the Aromatic Ring of this compound

| Substituent | Position | Type | Directing Effect |

| -OCH₃ | 4 | Activating | Ortho, Para |

| -OCH₃ | 5 | Activating | Ortho, Para |

| -COOCH₃ | 1 | Deactivating | Meta |

| -COOCH₃ | 2 | Deactivating | Meta |

Given the combined effects, the positions at C3 and C6 are the most activated sites for electrophilic substitution.

Environmental Chemistry and Degradation Pathways of Phthalate Esters

Biotic Degradation Mechanisms and Microbial Transformation

Biodegradation by microorganisms is recognized as the most effective and primary route for the elimination of phthalate (B1215562) esters from the environment. d-nb.infonih.gov A wide variety of microorganisms have the enzymatic machinery to break down these compounds.

Numerous microbial species, including bacteria and fungi, are capable of degrading phthalate esters. nih.gov These microbes can be aerobic, facultatively anaerobic, or strictly anaerobic. d-nb.info Bacterial degradation is particularly well-documented, with effective strains found in diverse environments such as soil, sediment, and activated sludge. nih.govepa.gov

Commonly cited bacterial phyla involved in phthalate degradation include Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes. acs.org Specific genera known to contain phthalate-degrading species include Pseudomonas, Rhodococcus, Bacillus, Sphingomonas, Gordonia, and Arthrobacter. d-nb.infonih.gov Often, the complete mineralization of a phthalate ester is accomplished by a microbial consortium, where different species carry out different steps of the degradation pathway. d-nb.info For instance, one species might hydrolyze the diester to phthalic acid, which is then consumed by another species. d-nb.info

The initial step in both anaerobic and aerobic biodegradation of phthalate esters is typically the hydrolysis of the ester bonds by enzymes called esterases or hydrolases. d-nb.inforesearchgate.net This action releases the alcohol side chains and the core phthalic acid molecule. nih.gov The subsequent degradation of phthalic acid differs fundamentally between aerobic and anaerobic conditions. nih.govresearchgate.net

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes called dioxygenases to attack the aromatic ring of phthalic acid. nih.govresearchgate.net The pathway typically proceeds by adding two hydroxyl groups to the ring, forming a cis-dihydrodiol intermediate. researchgate.net This is followed by dehydrogenation and then decarboxylation to form protocatechuate (3,4-dihydroxybenzoate), a key central intermediate that can then enter standard metabolic pathways after ring cleavage. d-nb.infonih.govresearchgate.net

Anaerobic Degradation: In the absence of oxygen, a different strategy is employed. Anaerobic bacteria first activate the phthalic acid molecule by converting it into a thioester with coenzyme A (CoA), forming phthaloyl-CoA. d-nb.inforesearchgate.net This is a mechanistically challenging step that is followed by the decarboxylation of phthaloyl-CoA to benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.infonih.gov This decarboxylation is catalyzed by an oxygen-sensitive enzyme, phthaloyl-CoA decarboxylase. nih.gov

| Degradation Condition | Key Initial Enzyme Type | Primary Intermediate from Phthalic Acid |

| Aerobic | Dioxygenase | Protocatechuate |

| Anaerobic | CoA Ligase/Transferase | Benzoyl-CoA |

The breakdown of phthalate esters proceeds through a series of intermediate compounds known as metabolites. The identification of these metabolites is crucial for understanding the degradation pathway.

The primary and most consistently identified metabolites from the initial hydrolysis of phthalate diesters are the corresponding monoesters and phthalic acid. researchgate.netgreenfacts.org For example, the degradation of Dimethyl Phthalate (DMP) would first yield Monomethyl Phthalate (MMP) and methanol (B129727), followed by the generation of phthalic acid and another molecule of methanol. epa.gov

Metabolites from Dimethyl Phthalate Degradation

Dimethyl Phthalate → Monomethyl Phthalate + Methanol

Monomethyl Phthalate → Phthalic Acid + Methanol

Following the formation of phthalic acid, further degradation under aerobic conditions leads to intermediates like protocatechuate, which is then broken down into simpler molecules that can enter the Krebs cycle. nih.gov Under anaerobic conditions, the key metabolite derived from phthalic acid is benzoyl-CoA. d-nb.info

Environmental Fate Modeling and Predictive Studies for Phthalate Esters

Environmental fate modeling for organic chemicals like Dimethyl 4,5-dimethoxyphthalate relies on Quantitative Structure-Activity Relationships (QSARs). QSAR models are mathematical equations that correlate a chemical's structural properties with its environmental behavior. epa.gov By inputting the chemical structure, these models can estimate crucial physicochemical properties that govern its movement and persistence in the environment.

The EPI Suite™ is a widely used and validated set of QSAR models for this purpose. episuite.devepa.gov It estimates properties such as the octanol-water partition coefficient (LogKow), water solubility, and vapor pressure. These parameters are fundamental in predicting how a chemical will partition between air, water, soil, and biota.

Predicted Physicochemical Properties and Environmental Partitioning of this compound

The following table presents the predicted physicochemical properties for this compound, which are crucial for understanding its environmental fate.

| Property | Predicted Value | Implication for Environmental Fate |

|---|---|---|

| LogKow (Octanol-Water Partition Coefficient) | 1.89 | A low LogKow suggests a preference for water over fatty tissues, indicating a low potential for bioaccumulation. chemsafetypro.com |

| Water Solubility | 1,358 mg/L | High water solubility indicates that this compound is likely to be mobile in aquatic systems. |

| Vapor Pressure | 0.000192 mm Hg | A low vapor pressure suggests that the compound is not very volatile and is less likely to be found in significant concentrations in the atmosphere. |

| Henry's Law Constant | 3.59E-10 atm-m³/mole | This very low value indicates that the compound will not readily volatilize from water, further suggesting its persistence in the aquatic phase. |

Data sourced from the US EPA CompTox Chemicals Dashboard (DTXSID60342938), with predictions likely generated by EPI Suite™.

Based on these predicted values, this compound is expected to primarily reside in the water and soil compartments if released into the environment. Its high water solubility and low Henry's Law constant suggest it will likely remain in the water column and be transported with water flow.

Soil Adsorption Potential

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). EPI Suite's KOCWIN™ model predicts Koc based on the chemical's structure. episuite.devepa.gov For this compound, the predicted Log Koc is 2.19, which corresponds to a Koc value of approximately 155 L/kg. This suggests low to moderate adsorption to soil and sediment. chemsafetypro.com Therefore, some portion of the compound is expected to be mobile in the soil and could potentially leach into groundwater, although significant binding to organic matter is not anticipated.

Bioaccumulation Potential in Environmental Compartments (excluding human/animal studies)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food). The potential for a chemical to bioaccumulate is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

EPI Suite's BCFBAF™ model predicts the BCF for fish based on the LogKow value and includes corrections for molecular size and potential for metabolic transformation. epa.govregulations.gov Chemicals with a high LogKow (typically > 4.5) have a greater tendency to accumulate in the fatty tissues of organisms. chemsafetypro.com

Predicted Bioaccumulation Potential of this compound

The following table summarizes the predicted bioaccumulation potential for this compound in fish.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Log BCF (Regression-Based) | 1.08 | This value is derived from a regression equation based on the LogKow. |

| BCF (Regression-Based) | 12 L/kg | A BCF of this magnitude is considered low, suggesting that the compound is not likely to significantly accumulate in aquatic organisms. |

| Log BCF (Arnot-Gobas Method) | 0.98 | This method considers uptake and elimination kinetics, including metabolism. |

| BCF (Arnot-Gobas Method) | 9.5 L/kg | This value, which accounts for potential metabolism, also indicates a low bioaccumulation potential. |

Data sourced from predictive models within EPI Suite™ based on the chemical structure of this compound.

The low predicted BCF values for this compound are consistent with its low LogKow. This suggests that the compound is unlikely to biomagnify in aquatic food webs. The Arnot-Gobas method, which incorporates a metabolic rate constant, provides a slightly lower BCF, indicating that fish may be able to metabolize and excrete this compound, further reducing its bioaccumulation potential.

Computational Chemistry and Theoretical Investigations of Dimethyl 4,5 Dimethoxyphthalate

Quantum Mechanical Approaches to Electronic Structure and Bonding

Quantum mechanical methods are fundamental to understanding the electronic nature of Dimethyl 4,5-dimethoxyphthalate. These calculations provide a detailed picture of electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules like this compound. The B3LYP functional combined with a 6-31G(d,p) basis set is a commonly employed level of theory for such organic molecules, offering a good balance between accuracy and computational cost.

DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For this compound, these calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

Table 1: Illustrative Optimized Geometric Parameters for a Phthalate (B1215562) Derivative (using DFT B3LYP/6-31G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-O (ether) | 1.36 - 1.37 | - | - |

| C-C (ester) | 1.49 - 1.51 | - | - |

| C=O | 1.21 - 1.22 | - | - |

| C-O (ester) | 1.34 - 1.35 | - | - |

| O-C (methyl) | 1.43 - 1.44 | - | - |

| C-C-O (ester) | - | 111 - 112 | - |

| O=C-O (ester) | - | 123 - 124 | - |

| C-O-C (ether) | - | 117 - 118 | - |

| C-C-C-O (ester) | - | - | Variable |

Note: This table is illustrative and shows typical ranges for phthalate derivatives. Specific values for this compound would require dedicated calculations.

Mulliken population analysis, a feature of DFT calculations, can provide insights into the partial atomic charges on each atom in this compound. This information is valuable for understanding the molecule's polarity and electrostatic potential, which influence its reactivity and intermolecular interactions.

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture of the electronic structure compared to post-Hartree-Fock methods or DFT. These calculations are based on first principles without empirical parameterization. For a molecule like this compound, an HF calculation with a suitable basis set (e.g., 6-31G*) would yield its fundamental electronic wave function and energy.

Semi-empirical methods, such as PM3 (Parametric Model 3), offer a computationally less expensive alternative. These methods use parameters derived from experimental data to simplify the calculations. While not as precise as DFT or ab initio methods, they are useful for preliminary conformational searches and for studying large molecular systems.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) groups. The LUMO is likely to be distributed over the carbonyl groups of the ester functions, which are electron-deficient.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

| Ionization Potential | 6.5 to 7.5 |

| Electron Affinity | 1.0 to 2.0 |

| Electronegativity | 3.75 to 4.75 |

| Chemical Hardness | 2.25 to 3.25 |

Note: These values are typical for similar aromatic esters and serve as an illustration. Actual values for this compound would need to be calculated.

Reactivity descriptors derived from the HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide a quantitative measure of the molecule's reactivity.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful tools for exploring the dynamic behavior and macroscopic properties of this compound.

Conformational Analysis and Steric Hindrance Studies

The presence of two methoxy and two dimethyl ester groups on the benzene (B151609) ring introduces significant conformational flexibility and potential for steric hindrance in this compound. The rotation around the single bonds connecting the ester and methoxy groups to the aromatic ring can lead to various conformers with different energies.

Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using molecular mechanics or quantum mechanical methods. Steric hindrance between the bulky ester groups and the adjacent methoxy groups will play a significant role in determining the preferred orientations of these substituents relative to the plane of the benzene ring.

Intermolecular Interactions and Crystal Packing Predictions

In the solid state, molecules of this compound will arrange themselves in a specific three-dimensional lattice, known as the crystal structure. The nature of this packing is governed by a delicate balance of intermolecular forces. For this molecule, the primary interactions are expected to be:

van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

Dipole-dipole interactions: The polar carbonyl and methoxy groups will lead to a net molecular dipole moment, resulting in electrostatic interactions between neighboring molecules.

C-H···O interactions: Weak hydrogen bonds between the hydrogen atoms of the methyl groups and the oxygen atoms of the carbonyl or methoxy groups of adjacent molecules can play a significant role in stabilizing the crystal packing. nih.gov

Predicting the crystal packing of a molecule from its chemical structure alone is a challenging task. However, computational methods that combine energy calculations with search algorithms can be used to generate plausible crystal structures. Analysis of the Cambridge Structural Database (CSD) for similar compounds can also provide valuable insights into the likely packing motifs.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a virtual laboratory to explore the intricate pathways of chemical reactions, offering a level of detail often unattainable through experimental means alone. The study of reaction mechanisms for compounds like this compound involves mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states. Transition states are fleeting, high-energy structures that represent the peak of the energy barrier between reactants and products. youtube.com While they cannot be isolated experimentally, their structures can be inferred and characterized computationally. youtube.com

Density Functional Theory (DFT) has emerged as a workhorse in this field, providing a good balance between computational cost and accuracy for studying reaction mechanisms. sumitomo-chem.co.jp DFT calculations can be employed to model various transformations that this compound might undergo, such as hydrolysis, transesterification, or electrophilic aromatic substitution. For instance, in a catalyzed reaction, computational models can trace the entire catalytic cycle, identifying the active catalytic species and the energetics of each step.

A relevant example is the computational study of iron-catalyzed cross-coupling reactions, which share mechanistic principles with many reactions involving aromatic esters. acs.org Such studies reveal a multi-step process that may include:

Activation: The initial interaction of the catalyst with a reactant, such as the C-Cl activation in a cross-coupling reaction. acs.org

Transmetalation: The exchange of organic groups between two metal centers. acs.org

Reductive Elimination: The formation of the final product and regeneration of the catalyst. acs.org

For each of these steps, DFT calculations can determine the Gibbs free energy of activation, providing a quantitative measure of the reaction's feasibility. sumitomo-chem.co.jpacs.org The transition state structure for each elementary step can be located and visualized, revealing the partial bonds and charge distributions that characterize these transient species. youtube.com

The Hammett equation offers a complementary, quantitative framework for understanding reaction mechanisms by relating the reaction rates of substituted aromatic compounds to the electronic properties of the substituents. wikipedia.org This linear free-energy relationship can be used to devise and test mechanistic hypotheses. wikipedia.org By computationally determining the effect of the methoxy substituents on the reactivity of the aromatic ring in this compound, one can predict how it will behave in various reactions and design experiments to verify these predictions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

NMR Spectroscopy: The prediction of NMR chemical shifts, particularly for nuclei other than ¹H and ¹³C, has been greatly advanced by computational methods. For example, DFT calculations have been successfully used to predict the ⁵⁹Co NMR chemical shifts for a range of cobalt complexes with high accuracy. mdpi.com A study demonstrated that by using a specific combination of a DFT functional (LC-ωPBE) and a basis set, the calculated chemical shifts showed excellent correlation with experimental values, with a coefficient of determination (R²) of 0.9966. mdpi.com This level of accuracy suggests that similar computational protocols could be applied to predict the ¹³C and ¹H NMR spectra of this compound, aiding in the assignment of signals in its experimental spectrum.

| Parameter | Value |

| Mean Absolute Deviation (MAD) | 158 ppm |

| Mean Relative Deviation (MRD) | 3.0% |

| Coefficient of Determination (R²) | 0.9966 |

| This table presents the statistical measures of accuracy for the computational prediction of ⁵⁹Co NMR chemical shifts against experimental data, showcasing the high predictive power of the applied DFT protocol. mdpi.com |

Raman and IR Spectroscopy: Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated computationally. These calculations not only predict the positions of absorption bands but also their intensities, providing a complete theoretical spectrum that can be compared with experimental results. For instance, Raman spectroscopy coupled with Partial Least Squares Regression (PLSR) has been used to accurately quantify an aromatic ester, piperonyl esters, within a complex cosmetic hydrogel. mdpi.com This study reported a high correlation between predicted and true concentrations, with a root mean square error of prediction (RMSEP) of 0.148% w/w and an R² of 0.996. mdpi.com This demonstrates the potential for using computational methods to both predict the vibrational spectrum of this compound and to develop quantitative analytical methods.

| Metric | Value |

| Root Mean Square Error of Cross-Validation (RMSECV) | 0.142% (w/w PE) |

| Root Mean Square Error of Prediction (RMSEP) | 0.148% (w/w PE) |

| Coefficient of Determination (R²) | 0.996 |

| This table summarizes the performance of a Partial Least Squares Regression (PLSR) model for the quantification of piperonyl esters using Raman spectroscopy, indicating a high degree of accuracy and predictive capability. mdpi.com |

The validation of these predicted spectroscopic parameters against experimental data is a critical step. A close match between the computed and measured spectra provides strong evidence for the correctness of the assigned structure and the reliability of the computational model.

In Silico Approaches to Structure-Reactivity Relationships in Aromatic Esters

In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies, are powerful tools for understanding how the chemical structure of a molecule influences its reactivity. researchgate.netnih.gov These methods aim to establish a mathematical relationship between the chemical structure, represented by calculated molecular descriptors, and an observed property, such as reaction rate or biological activity. nih.gov

For aromatic esters like this compound, QSAR and QSRR studies can provide insights into how substituents affect reactivity. The methoxy groups and the ester functionalities are key structural features that will govern the molecule's behavior. Computational methods can quantify the electronic and steric effects of these groups.

Several types of molecular descriptors can be calculated:

Electronic Descriptors: These include parameters like orbital energies (HOMO and LUMO), atomic charges, and dipole moments. nih.gov For example, the energy of the lowest unoccupied molecular orbital (E_LUMO) has been used to predict the toxicity of dinitro aromatic compounds. nih.gov Hirshfeld charges on specific atoms have also been shown to correlate with the barrier heights in electrophilic aromatic substitution reactions. nih.govnih.gov

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, capturing information about its size, shape, and branching. researchgate.net

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's hydrophobicity and is often correlated with its biological activity and environmental fate. nih.gov

A typical QSAR/QSRR study involves the following steps:

Data Set Assembly: A series of related compounds with known reactivity data is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using computational software.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed reactivity. researchgate.netacs.org

Model Validation: The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govacs.org

Advanced Spectroscopic and Analytical Methodologies for Research on Dimethyl 4,5 Dimethoxyphthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Dimethyl 4,5-dimethoxyphthalate. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals three distinct signals, corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring appear as a singlet, indicating their chemical equivalence. The protons of the two methoxy (B1213986) groups also produce a singlet, as do the protons of the two methyl ester groups.

A study by Berrocal et al. reported the following ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) at 600 MHz. rug.nl The aromatic protons (2H) resonate at 7.15 ppm. rug.nl The six protons of the two methoxy groups (OCH₃) appear as a singlet at 3.90 ppm, and the six protons of the two methyl ester groups (COOCH₃) are observed as a singlet at 3.84 ppm. rug.nl

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.15 | s | 2H | Aromatic CH |

| 3.90 | s | 6H | OCH₃ |

| 3.84 | s | 6H | COOCH₃ |

Source: Berrocal et al., 2020. rug.nl

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons of the methoxy and ester groups.

The same study by Berrocal et al. provides the ¹³C NMR data in CDCl₃ at 150 MHz. rug.nl The carbonyl carbons (C=O) of the ester groups show a signal at 167.9 ppm. rug.nl The quaternary aromatic carbons attached to the methoxy groups appear at 150.7 ppm, while the other quaternary aromatic carbons are found at 125.2 ppm. rug.nl The protonated aromatic carbons (CH) resonate at 111.4 ppm. rug.nl The carbons of the methoxy groups (OCH₃) have a chemical shift of 56.2 ppm, and the carbons of the methyl ester groups (COOCH₃) appear at 52.6 ppm. rug.nl

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 167.9 | C=O |

| 150.7 | C-OCH₃ |

| 125.2 | C-COOCH₃ |

| 111.4 | Aromatic CH |

| 56.2 | OCH₃ |

| 52.6 | COOCH₃ |

Source: Berrocal et al., 2020. rug.nl

To further confirm the structure of this compound and assign the ¹H and ¹³C NMR signals unambiguously, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show no cross-peaks, as all the different types of protons are singlets and not coupled to each other. This confirms the substitution pattern of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show correlations between the aromatic proton signal at 7.15 ppm and the aromatic carbon signal at 111.4 ppm, the methoxy proton signal at 3.90 ppm and the methoxy carbon signal at 56.2 ppm, and the ester methyl proton signal at 3.84 ppm and the ester methyl carbon signal at 52.6 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). For this compound, an HMBC spectrum would be instrumental in confirming the connectivity of the functional groups to the aromatic ring. For instance, correlations would be expected between the aromatic protons and the carbonyl carbons, as well as between the methoxy protons and the aromatic carbons to which they are attached.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound, HR-MS is used to confirm its molecular formula, C₁₂H₁₄O₆.

In the work by Berrocal et al., the sodium adduct of this compound ([M+Na]⁺) was analyzed. The calculated exact mass for C₁₂H₁₄O₆Na is 277.0683, and the experimentally found mass was 277.0680, which is in excellent agreement. rug.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS can be used to determine its purity and to study its fragmentation pattern upon electron ionization.

While specific GC-MS data for this compound is not detailed in the provided context, the general methodology involves injecting a solution of the compound into the GC, where it is vaporized and separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, often showing characteristic losses of methoxy and carbomethoxy groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its specific functional groups. The spectrum of a closely related compound, referred to as DMC in some literature, shows characteristic absorbances that can be attributed to the structural features of this compound. researchgate.net The primary vibrations include the C-H stretching of the aromatic ring and methyl groups, the C=O stretching of the ester functional groups, and the C-O-C stretching of the ether and ester linkages.

The C=O stretching vibration of the ester groups is typically observed as a strong band in the region of 1720-1756 cm⁻¹. researchgate.net The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of two ester groups on the benzene ring can sometimes lead to a splitting of this band.

The C-O-C stretching vibrations of the ester and methoxy groups give rise to strong and characteristic bands in the fingerprint region of the spectrum, typically between 1000 cm⁻¹ and 1300 cm⁻¹. For a similar compound, these have been noted at 1098 cm⁻¹, 1196 cm⁻¹, 1262 cm⁻¹, and 1284 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are typically found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations usually produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Peaks for a Compound Structurally Similar to this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| 3010 | Medium | C-H Stretch | Aromatic |

| 1756-1720 | Strong | C=O Stretch | Ester |

| 1284 | Strong | C-O-C Asymmetric Stretch | Ether/Ester |

| 1262 | Strong | C-O-C Asymmetric Stretch | Ether/Ester |

| 1196 | Strong | C-O-C Symmetric Stretch | Ether/Ester |

| 1098 | Strong | C-O-C Symmetric Stretch | Ether/Ester |

Data sourced from a study on a compound abbreviated as DMC, believed to be structurally related to this compound. researchgate.net

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

For comparison, the Raman spectra of aromatic esters often show characteristic peaks for the aromatic ring modes and the ester group vibrations. researchgate.net The symmetric nature of the substituted benzene ring in this compound would be expected to give rise to distinct and well-defined Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the substituted benzene ring. The benzene ring itself has characteristic absorptions, which are shifted to longer wavelengths (a bathochromic shift) by the presence of substituents. quimicaorganica.orgspcmc.ac.in The two ester groups and two methoxy groups, both having non-bonding electrons, can also participate in n → π* transitions.

The methoxy groups, being electron-donating, and the ester groups, being electron-withdrawing, will influence the energy of the molecular orbitals and thus the λmax values. In substituted benzenes, the primary and secondary absorption bands of benzene are often shifted and their intensities can be altered. up.ac.za For aromatic compounds, these bands are typically found in the 200-400 nm range. nist.gov

While a specific UV-Vis spectrum for this compound was not found in the reviewed literature, the presence of the substituted aromatic chromophore makes it suitable for detection and quantification using UV-Vis spectroscopy. This technique can also be employed to monitor reactions involving this compound, provided there is a change in the chromophoric system during the course of the reaction.

X-ray Crystallography for Solid-State Structural Determination and Conformation

A search of crystallographic databases did not yield a specific crystal structure for this compound. However, the study of similar dialkyl phthalates can provide insights into the likely molecular conformation. nih.gov It is expected that the benzene ring is planar, with the ester and methoxy groups exhibiting some degree of rotation around their single bonds to the ring. The relative orientation of the two ester groups is of particular interest, as steric and electronic factors will influence their conformation. In related structures, it has been observed that the ester groups can adopt either a syn or anti conformation relative to each other. The crystal packing will be determined by intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for the analysis of phthalate (B1215562) esters. researchgate.netnih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be highly suitable for the analysis of this compound. A C18 column is commonly used as the stationary phase for the separation of phthalates. nih.govgovst.edu The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water or a buffer solution. nih.govpjoes.com Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to achieve optimal separation of the target compound from any impurities. govst.edu Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, likely around 230 nm for phthalate esters. nih.govgovst.edu

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of phthalate esters. researchgate.netnih.govrsc.org For GC analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used. thermofisher.com The temperature of the GC oven is programmed to increase during the analysis to elute compounds with different boiling points. Mass spectrometry provides both qualitative (identification based on fragmentation patterns) and quantitative data.

Both HPLC and GC are valuable tools for assessing the purity of this compound and for its quantification in various matrices. The choice of method would depend on the specific requirements of the analysis, such as the sample matrix and the desired sensitivity.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl phthalate |

| Dimethyl terephthalate |

| 4,5-dimethoxyphthalic acid |

| Acetonitrile |

| Methanol |

| Carbon |

Future Research Directions and Broader Chemical Science Implications

Development of Green and Sustainable Synthetic Routes for Dimethyl 4,5-dimethoxyphthalate

The traditional synthesis of aromatic esters often involves direct esterification of carboxylic acids with alcohols under harsh acidic conditions, or the use of acid chlorides, which can generate significant waste. numberanalytics.comnumberanalytics.com Future research will likely focus on developing greener and more sustainable synthetic methodologies for this compound. This aligns with the growing emphasis on environmentally benign chemical manufacturing.

Key areas of development include:

Catalytic Systems: The development of novel catalysts is crucial. This includes solid acid catalysts like Amberlyst-15, which has shown success in the synthesis of other perfumery esters, offering advantages such as easy separation, reusability, and reduced environmental pollution. jetir.org The use of bimetallic oxide clusters, such as RhRu, which can utilize molecular oxygen as a benign oxidant in cross-dehydrogenative coupling (CDC) reactions, represents another promising avenue for the direct and atom-economical synthesis of aryl esters. labmanager.com

Alternative Reagents and Reaction Conditions: Moving away from toxic reagents like phosgene (B1210022) is a priority. The use of dimethyl carbonate (DMC) as a green methylating agent and solvent is an attractive alternative. acs.org Research into palladium-catalyzed decarboxylative coupling of potassium oxalate (B1200264) monoesters with aryl halides also presents a safer alternative to traditional carbonylation methods that require high pressures of toxic carbon monoxide gas. organic-chemistry.org

Renewable Feedstocks: While the immediate precursors to this compound are typically petroleum-derived, future research could explore pathways from renewable resources. This could involve the biological or chemical transformation of lignin (B12514952) or other biomass-derived aromatic compounds into suitable starting materials.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Traditional Method | Green Alternative | Advantages of Green Alternative |

| Esterification | Sulfuric acid-catalyzed esterification of 4,5-dimethoxyphthalic acid with methanol (B129727). numberanalytics.com | Solid acid catalysis (e.g., Amberlyst-15). jetir.org | Recyclable catalyst, reduced corrosion and waste. |

| From Acid Halides | Reaction of 4,5-dimethoxyphthaloyl chloride with methanol. numberanalytics.com | Catalytic methods avoiding acid chlorides. | Avoids corrosive and hazardous reagents. |

| Carbonylation | High-pressure carbonylation reactions. | Palladium-catalyzed decarboxylative coupling. organic-chemistry.org | Avoids toxic CO gas and high pressure. |

| Methylating Agent | Use of hazardous methylating agents. | Use of dimethyl carbonate (DMC). acs.org | Non-toxic, biodegradable reagent. |

Exploration of Novel Reactivities and Selective Transformations

The chemical structure of this compound, featuring an electron-rich aromatic ring and two ester functionalities, offers a rich landscape for exploring novel chemical reactions and selective transformations. Future research in this area could lead to the synthesis of a wide array of new molecules with interesting properties.

Potential areas of exploration include:

Decarbonylative Coupling Reactions: Recent advances have shown that aromatic esters can undergo novel transformations such as decarbonylative coupling to form biaryls, catalyzed by nickel or palladium complexes. acs.org Applying these methods to this compound could lead to the synthesis of novel biphenyl (B1667301) derivatives.

"Ester Dance" Reactions: The discovery of the "ester dance reaction," where an ester group migrates to a different position on an aromatic ring under palladium catalysis, opens up possibilities for creating isomers of this compound that may be difficult to access through other means. waseda.jp This could be particularly interesting for tuning the properties of derived materials.

Selective Hydrolysis and Reduction: Developing methods for the selective mono-hydrolysis or mono-reduction of one of the two ester groups would provide access to valuable building blocks for further functionalization. numberanalytics.com

C-H Functionalization: The electron-rich nature of the aromatic ring makes it a candidate for direct C-H functionalization reactions, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.

The reactivity of the ester groups is influenced by the electron-donating methoxy (B1213986) substituents on the aromatic ring, which may affect reaction rates and selectivity compared to unsubstituted aromatic esters. numberanalytics.com

Integration of Advanced Machine Learning and AI in Computational Studies

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science and chemistry by accelerating the discovery and design of new molecules and materials. nih.gov For a compound like this compound, these computational tools can be leveraged in several ways.

Future research directions include:

Property Prediction: AI and ML models, particularly deep neural networks (DNNs) and graph neural networks (GNNs), can be trained on existing data to predict the physicochemical properties, toxicity, and environmental fate of this compound and its derivatives. acs.orgacs.orgarxiv.org This can help in the early-stage screening of new compounds for specific applications, such as green plasticizers, and to assess their potential environmental impact. acs.orgresearchgate.netnih.gov

Generative Models for Materials Discovery: Generative AI models can be used to design novel molecules based on the this compound scaffold with optimized properties for specific applications. technologynetworks.com For instance, these models could suggest modifications to the core structure to enhance biodegradability or improve its performance as a component in a polymer or metal-organic framework (MOF).

Reaction Prediction and Optimization: Machine learning can assist in predicting the outcomes of chemical reactions and optimizing reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and selectivity. acs.org

Understanding Structure-Property Relationships: By analyzing large datasets, AI can help uncover complex structure-property relationships that may not be immediately obvious, guiding the rational design of new materials. rsc.orgyoutube.com

The integration of AI with computational chemistry methods like Density Functional Theory (DFT) can provide more accurate predictions and a deeper understanding of the underlying chemical principles. youtube.com

Role of this compound in New Material Development and Supramolecular Chemistry

The rigid aromatic core and the presence of coordinating ester groups make this compound and its parent acid, 4,5-dimethoxyphthalic acid, promising building blocks for the construction of new materials and supramolecular assemblies.

Future applications in this area may include:

Metal-Organic Frameworks (MOFs): Phthalic acid and its derivatives are known to act as linkers in the formation of MOFs. rsc.orgmdpi.comsemanticscholar.orgrsc.org 4,5-Dimethoxyphthalic acid could be used to create novel MOFs with tailored pore sizes and functionalities, potentially for applications in gas storage, separation, or catalysis. The methoxy groups could influence the framework's properties, such as its hydrophobicity or its interaction with guest molecules.

Polymers and Plasticizers: Phthalates are widely used as plasticizers in polymers like PVC. researchgate.netchemistryviews.org While there are health and environmental concerns associated with some common phthalates, research into new, safer, and more effective plasticizers is ongoing. researchgate.netresearchgate.net this compound could be investigated as a potential plasticizer or as a monomer for the synthesis of new polyesters with specific properties. numberanalytics.com

Supramolecular Assemblies: The ester and methoxy groups can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are the driving forces for the formation of self-assembled supramolecular structures. The specific substitution pattern of this compound could lead to unique and predictable self-assembly behaviors.

The development of materials from renewable resources is a growing field, and this compound could potentially be derived from bio-based feedstocks in the future, further enhancing its appeal in green material design. sciencedaily.com

Interdisciplinary Research at the Interface of Organic Chemistry, Environmental Science, and Catalysis

The study of this compound extends beyond the traditional boundaries of organic chemistry, intersecting with environmental science and catalysis. This interdisciplinary approach is crucial for a holistic understanding of the compound's lifecycle and impact.

Key interdisciplinary research areas include:

Environmental Fate and Biodegradation: Understanding the environmental fate of this compound is essential. rsc.orgresearchgate.net Research should focus on its persistence, mobility, and potential for bioaccumulation in soil and aquatic environments. nih.govnih.gov Investigating its biodegradation pathways, both microbial and enzymatic, is critical for assessing its environmental impact and developing bioremediation strategies. acs.orgnih.govnih.gov The transformation of phthalates and their metabolites in various environmental conditions, such as in wastewater treatment plants, is an important area of study. nih.gov

Toxicology and Health Effects: As a phthalate (B1215562), its potential endocrine-disrupting properties and other health effects need to be thoroughly evaluated. chemistryviews.orgnih.govnih.gov This requires collaboration between chemists, toxicologists, and biologists to understand its metabolism and interaction with biological systems.

Catalytic Degradation: In addition to bioremediation, catalytic methods for the degradation of persistent organic pollutants are of great interest. youtube.com Research into catalytic processes, such as advanced oxidation processes, for the breakdown of this compound into benign products could provide effective environmental remediation technologies. nih.gov

This interdisciplinary research will not only provide a comprehensive profile of this compound but also contribute to the broader goals of designing safer chemicals and developing sustainable environmental technologies.

Q & A

Q. How can cumulative risk assessments address data gaps for this compound in multi-chemical exposures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.